molecular formula C17H13Cl2NO3 B3127956 N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 338760-24-0

N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B3127956
CAS RN: 338760-24-0
M. Wt: 350.2 g/mol
InChI Key: GLNCDAOZHZODBS-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety, which is a common structure in many natural products and pharmaceuticals. The compound also has a carboxamide group attached to the chromene and a dichlorophenyl group attached via a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, the dichlorophenyl group, and the carboxamide group. The presence of the dichlorophenyl group could introduce interesting electronic properties due to the electronegativity of the chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the dichlorophenyl group in this compound is likely to make it relatively non-polar, which could affect properties like solubility .

Scientific Research Applications

Structural Analysis and Synthesis

Biological Activities

Photodynamic and Material Applications

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s not possible to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s not possible to provide a detailed safety and hazard analysis .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c1-22-15-4-2-3-10-7-11(9-23-16(10)15)17(21)20-12-5-6-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNCDAOZHZODBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
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N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
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N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
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N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
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N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
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N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

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